molecular formula C13H11Cl2N3O B2704665 2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide CAS No. 2176270-32-7

2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

Katalognummer B2704665
CAS-Nummer: 2176270-32-7
Molekulargewicht: 296.15
InChI-Schlüssel: RGXBRSKHVHIQSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Wirkmechanismus

The exact mechanism of action of 2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then target and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of new blood vessels, which is necessary for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide in lab experiments is its ability to enhance the anti-tumor activity of other chemotherapeutic agents. This makes it a potentially useful addition to combination therapies. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are a number of future directions for the study of 2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide. One area of interest is the potential use of this compound in combination with other immunotherapy agents, such as checkpoint inhibitors. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesemethoden

2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-methyl-4-pyrimidinemethanol to form the desired product, this compound. The overall yield of this process is around 30%.

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.

Eigenschaften

IUPAC Name

2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXBRSKHVHIQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.